molecular formula C20H23F3N2 B5769179 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine

Cat. No.: B5769179
M. Wt: 348.4 g/mol
InChI Key: ZCZCAJIXYAHDAP-UHFFFAOYSA-N
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Description

1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Properties

IUPAC Name

1-benzyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2/c21-20(22,23)18-8-4-7-17(13-18)14-24-19-9-11-25(12-10-19)15-16-5-2-1-3-6-16/h1-8,13,19,24H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZCAJIXYAHDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine typically involves the reaction of 1-benzyl-4-piperidinamine with 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its desired biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is unique due to its combination of a piperidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, bioavailability, and potential for diverse applications in research and industry.

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